![molecular formula C14H21N3O4S B2574718 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one CAS No. 2320468-14-0](/img/structure/B2574718.png)
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one, also known as CPI-455, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer. This molecule has been shown to inhibit the activity of the protein EZH2, which is known to play a role in the development and progression of several types of cancer.
Wirkmechanismus
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one inhibits the activity of EZH2, which is a histone methyltransferase that plays a key role in the development and progression of cancer. EZH2 is known to promote tumor growth and metastasis by altering the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting EZH2 activity, 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one can prevent the aberrant gene expression that is characteristic of cancer cells and promote their death.
Biochemical and Physiological Effects:
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been shown to have several biochemical and physiological effects, including the inhibition of EZH2 activity, the suppression of tumor growth and metastasis, and the enhancement of the efficacy of other cancer therapies. Additionally, 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one for lab experiments is its specificity for EZH2, which makes it a useful tool for studying the role of this protein in cancer development and progression. Additionally, 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been shown to have good pharmacokinetic properties, which makes it a useful tool for in vivo studies. However, one limitation of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one is its relatively low potency, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one, including the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in greater detail. Additionally, the combination of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one with other cancer therapies may lead to even greater efficacy in the treatment of cancer.
Synthesemethoden
The synthesis of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one involves several steps, including the reaction of piperidine with cyclobutanone to form 4-cyclobutylidenepiperidine, which is then reacted with isocyanate to form 1-(4-cyclobutylidenepiperidine-1-carbonyl) urea. This compound is then reacted with methylsulfonyl chloride to form 1-(4-cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylurea, which is finally reacted with imidazole to form 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of cancer. Several studies have shown that the inhibition of EZH2 activity by 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one can lead to the suppression of tumor growth and metastasis in various types of cancer, including breast cancer, prostate cancer, and ovarian cancer. Additionally, 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-(4-cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-22(20,21)17-10-9-16(14(17)19)13(18)15-7-5-12(6-8-15)11-3-2-4-11/h2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOBFINMRBDVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(=C3CCC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methanesulfonylimidazolidin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.